Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate
Description
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 3,4-dimethoxyphenyl group at position 3, a thioether linkage at position 6, and a methyl propanoate ester. This structure combines aromatic, heterocyclic, and ester functionalities, which may influence its physicochemical properties (e.g., solubility, logP) and biological activity.
Properties
IUPAC Name |
methyl 2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S/c1-10(17(22)25-4)26-15-8-7-14-18-19-16(21(14)20-15)11-5-6-12(23-2)13(9-11)24-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUERLGWMYCUJJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC1=NN2C(=NN=C2C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate typically involves multiple steps, starting from readily available precursors One common synthetic route involves the cyclization of appropriate hydrazine derivatives with suitable dicarbonyl compounds to form the triazolopyridazine core
For example, the synthesis may begin with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with a dicarbonyl compound, such as diethyl oxalate, under acidic conditions to form the triazolopyridazine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated purification systems can help in obtaining the compound in high purity suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate involves its interaction with specific molecular targets and pathways. The compound’s triazolopyridazine core can interact with various enzymes and receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of certain kinases or enzymes involved in cell signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Research Findings and Implications
- Structural Flexibility : The [1,2,4]triazolo[4,3-b]pyridazine core tolerates diverse substituents, enabling tuning for isoform selectivity (e.g., PDE4 vs. BET inhibition) .
- Substituent Impact :
- Methoxy Groups : Enhance binding to aromatic interaction sites (e.g., PDE4 catalytic pocket) .
- Ester vs. Amide : Esters (target compound) may improve solubility, whereas amides (Lin28-1632) enhance stability .
- Bulkier Groups : Piperidyl or tetrahydrofuran-3-yloxy substituents (Compound 18, AZD5153) increase target specificity but may reduce oral bioavailability .
Biological Activity
Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate (CAS Number: 852437-98-0) is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, synthesis, and various biological activities based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 388.4 g/mol
- Structure : The compound features a triazole ring linked to a pyridazine moiety with a methoxyphenyl group and a thioether functional group.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process generally includes:
- Formation of the triazole ring through cyclization reactions.
- Introduction of the thioether linkage.
- Esterification to yield the final product.
Biological Activities
Research indicates that this compound exhibits various biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds containing triazole and pyridazine moieties. For instance:
- A study demonstrated that derivatives of triazole-thiones showed significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC values indicating potent activity .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 47f | HCT-116 | 6.2 |
| 47e | T47D | 43.4 |
| 69b | MCF-7 | More active than control |
Antimicrobial Activity
The compound’s structural features suggest potential antimicrobial properties:
- Triazole derivatives have been reported to exhibit antibacterial activity against pathogenic bacteria. For example, benzothioates derived from similar structures showed good antibacterial activity compared to standard antibiotics .
Anti-inflammatory and Antioxidant Effects
Compounds with triazole-thione frameworks have also been associated with anti-inflammatory and antioxidant activities:
- These properties are crucial for developing therapeutic agents targeting inflammatory diseases and oxidative stress-related disorders .
Case Studies
- Cytotoxicity Study : A series of triazole derivatives were synthesized and screened for cytotoxicity against various cancer cell lines. The results indicated that specific substitutions on the triazole ring significantly enhanced their anticancer activity .
- Antibacterial Activity : Research on related compounds demonstrated that certain derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
